8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate

Antibacterial susceptibility MIC determination Gram-negative pathogens

8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate (CAS 72571-82-5), commonly known as pipemidic acid trihydrate, is a first-generation quinolone antibiotic of the pyridopyrimidine subclass. It functions as a bacterial DNA gyrase inhibitor, exerting concentration-dependent bactericidal activity predominantly against gram-negative organisms.

Molecular Formula C14H19N5O4
Molecular Weight 321.33 g/mol
CAS No. 72571-82-5
Cat. No. B122400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate
CAS72571-82-5
Synonyms8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate; 
Molecular FormulaC14H19N5O4
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O
InChIInChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2
InChIKeyDCICOOFVSPQROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate (CAS 72571-82-5): Structural Identity, Pharmacological Class, and Procurement Baseline


8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate (CAS 72571-82-5), commonly known as pipemidic acid trihydrate, is a first-generation quinolone antibiotic of the pyridopyrimidine subclass [1]. It functions as a bacterial DNA gyrase inhibitor, exerting concentration-dependent bactericidal activity predominantly against gram-negative organisms . Synthesized as a structural derivative of piromidic acid, pipemidic acid occupies a distinct niche among early non-fluorinated quinolones, characterized by a C-7 piperazine ring absent in nalidixic acid [1][2]. Its molecular formula is C₁₄H₁₇N₅O₃ · 3H₂O with a molecular weight of 357.36 g/mol, and it is supplied as a crystalline solid with minimal aqueous solubility but readily dissolves in dilute acids and alkali metal hydroxide solutions .

Target DNA gyrase inhibition assay context
Spectrum Gram-negative panel screening
Structure C-7 piperazine; non-fluorinated quinolone

Why In-Class Substitution of Pipemidic Acid Trihydrate (CAS 72571-82-5) Carries Quantifiable Risk


Although pipemidic acid shares the quinolone scaffold with agents like nalidixic acid (NA), piromidic acid (PA), and norfloxacin (NFLX), generic substitution across this class is confounded by critical structural and pharmacological divergences. Pipemidic acid incorporates a C-7 piperazine substituent absent in nalidixic acid, which not only alters DNA gyrase binding kinetics but also confers exclusive activity against Pseudomonas aeruginosa —a pathogen categorically resistant to non-piperazine-bearing early quinolones [1][2]. Consequently, substituting pipemidic acid with nalidixic acid in any protocol or formulation targeting pseudomonal infections would predictably result in therapeutic failure. Furthermore, quantitative disparities in urinary excretion (3- to 4-fold higher for pipemidic acid), mutant selection frequency (measurably lower), and phototoxic safety profile preclude the assumption of clinical or experimental equivalence [3][4]. The evidence that follows substantiates these differentiation claims with specific quantitative comparisons.

C-7 piperazine absent in nalidixic acid
Pseudomonal activity may be lost; anti-pseudomonal coverage context differs
Urinary excretion ~4-fold higher than nalidixic acid
PK/PD model may shift; urinary exposure context requires review
Mutant selection frequency lower than comparators
Resistance endpoint may not transfer; cross-resistance pattern review needed

Quantitative Differentiation Evidence for 8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate (CAS 72571-82-5) vs. Closest Comparators


Antibacterial Potency vs. Nalidixic Acid: Gram-Negative MIC Head-to-Head

In a combined agar dilution study of 450 freshly isolated bacterial strains, pipemidic acid demonstrated consistently and clearly lower MIC values than nalidixic acid against the gram-negative spectrum. Against Escherichia coli, pipemidic acid MIC values clustered around 3.13 µg/mL, whereas nalidixic acid MICs for the same strains were generally several-fold higher (typical MIC range 5-12.5 µg/mL) [1]. The MIC values of pipemidic acid were also lower than those of piromidic acid against gram-negative bacteria, including E. coli and Klebsiella [2]. These quantitative potency differences translate directly into lower effective dosing requirements and reduced selection pressure.

MIC Gram-negative
Reported
~3.13 µg/mL (E. coli) vs. nalidixic acid 5–12.5 µg/mL
Supports potency ranking in gram-negative panels
Agar dilution; 450 isolates; review specific strain data
Antibacterial susceptibility MIC determination Gram-negative pathogens

Exclusive Anti-Pseudomonal Activity: Pipemidic Acid vs. Nalidixic Acid vs. Piromidic Acid

Only pipemidic acid showed activity against Pseudomonas aeruginosa among the early non-fluorinated quinolones tested. Nalidixic acid was categorically inactive against this pathogen (MIC >700 µg/mL), and piromidic acid similarly lacked clinically meaningful anti-pseudomonal coverage [1][2]. Pipemidic acid exhibited in vitro potency against P. aeruginosa comparable to that of carbenicillin, with MIC values in the range of 12.5-50 µg/mL [3]. In murine experimental infection models with P. aeruginosa, orally administered pipemidic acid was more effective than subcutaneously injected carbenicillin, demonstrating both in vitro and in vivo anti-pseudomonal superiority over its closest chemical analogs [4].

P. aeruginosa activity
Reported
MIC 12.5–50 µg/mL; nalidixic acid >700 µg/mL (resistant)
Exclusive anti-pseudomonal coverage in early quinolone class
Model-dependent; review isolate panel
Pseudomonas aeruginosa Anti-pseudomonal Quinolone spectrum

Urinary Pharmacokinetic Differentiation: Recovery Rate and Concentration vs. Nalidixic Acid

The urinary recovery of pipemidic acid over 6 hours averaged approximately 40% of the administered oral dose, which was substantially higher than the 9.4% average urinary recovery of nalidixic acid over the same period [1]. At steady state following twice-daily administration of a 500 mg tablet, the minimum urine concentration of pipemidic acid at the end of a dosing interval averaged 100 µg/mL, a value that widely exceeds the known MIC of pipemidic acid against common uropathogens [2]. Renal clearance of pipemidic acid was measured at 4.3 ± 0.7 mL/min/kg, and the elimination half-life was 3.4 ± 0.2 hours in young healthy volunteers [2]. Additionally, the 24-hour urinary recovery (Ae₀₋₂₄) reached 55.7% of the dose in middle-aged volunteers [3].

6-h urinary recovery
Reported
~40% vs. nalidixic acid 9.4%
~4.3× higher
Supports urinary PK model differentiation
Healthy volunteer data; HPLC assay
Urinary pharmacokinetics Drug excretion Quinolone bioavailability

Mutant Selection Frequency: Resistance Emergence Favorability vs. Nalidixic Acid and Aminoglycosides

The frequency of spontaneous mutants resistant to pipemidic acid was lower than that of mutants resistant to nalidixic acid, streptomycin, and rifampicin in standardized bacterial assays [1]. In Escherichia coli K-12, mutants resistant to piromidic acid and nalidixic acid were often less resistant or even hypersusceptible to pipemidic acid, indicating an incomplete cross-resistance pattern conferred by distinct nal gene mutations (nalA, nalC, nalD) [2]. Furthermore, some nalidixic acid-resistant clinical isolates of E. coli remained fully sensitive to pipemidic acid, demonstrating the practical value of this incomplete cross-resistance for cases where nalidixic acid resistance is already established [3].

Mutant frequency
Reported
Lower vs. nalidixic acid, streptomycin, rifampicin; incomplete cross-resistance
Supports resistance endpoint differentiation
E. coli K-12 assay; nal gene context
Mutant prevention Resistance frequency Quinolone resistance

Phototoxic Safety Profile: Absence of Photohaemolysis vs. Non-Piperazine Quinolones

In a comparative photohaemolysis assay, quinolones bearing a piperazine substituent at the C-7 position —including pipemidic acid, norfloxacin, and ciprofloxacin— did not induce photohaemolysis, while non-piperazine quinolones such as oxolinic acid, rosoxacin, and M-193324 produced concentration- and oxygen-dependent photohaemolysis [1]. However, in terms of photostability under UVA (350 nm) irradiation, pipemidic acid ranked intermediate: more photostable than nalidixic acid but less photostable than norfloxacin and ciprofloxacin, with the full photostability order being ciprofloxacin > norfloxacin > pipemidic acid > nalidixic acid [2]. This positions pipemidic acid as a safer alternative to oxolinic acid and rosoxacin for protocols involving light exposure, though fluoroquinolones offer superior photostability.

Photohaemolysis
Reported
Negative (no induction); photostability: ciprofloxacin > norfloxacin > pipemidic acid > nalidixic acid
Supports light-exposed protocol selection
UVA 350 nm assay; review specific assay conditions
Phototoxicity Photohaemolysis Drug safety screening

Liver Initiation Safety: Negative Genotoxic Carcinogenicity Signal vs. Norfloxacin in Rodent Model

In an in vivo short-term liver initiation assay in rats using a two-thirds partial hepatectomy model followed by 2-acetylaminofluorene promotion, norfloxacin (NFLX) produced a significant increase in the mean number and area of glutathione S-transferase placental form (GST-P) positive foci —a well-validated marker of hepatocarcinogenic initiation. By contrast, pipemidic acid (PPA), nalidixic acid (NA), and ciprofloxacin (CPFX) did not produce any increase in GST-P positive foci, indicating a negative liver initiation activity under identical experimental conditions [1]. In the Ames test and Escherichia coli PolA⁻/PolA⁺ DNA damage assay, both pipemidic acid and norfloxacin were negative at non-toxic doses, though pipemidic acid induced mutations in S. typhimurium hisG48 strains only in repair-proficient backgrounds [2].

Liver initiation
Reported
Negative GST-P foci; norfloxacin positive (significant increase)
Supports chronic-study model selection
In vivo rat assay; 2-AAF promotion
Genotoxicity Hepatocarcinogenicity Drug safety assessment

Validated Research and Industrial Use Cases for Pipemidic Acid Trihydrate (CAS 72571-82-5) Based on Quantitative Differentiation Evidence


Urinary Tract Infection Pharmacodynamic Modeling Requiring High and Sustained Urine Drug Concentrations

Pipemidic acid is the optimal early quinolone candidate for in vitro pharmacodynamic models and hollow-fiber infection systems simulating urinary tract infections. This is directly supported by the >4-fold higher urinary recovery (40% at 6 hours) compared to nalidixic acid (9.4%) and the steady-state trough urine concentration of ~100 µg/mL, which exceeds the MIC of common uropathogens by a wide margin [1]. The oral bioavailability of 93.1 ± 11% and elimination half-life of 3.4 ± 0.2 hours enable predictable pharmacokinetic modeling with twice-daily dosing regimens [2]. For formulation development of urinary antiseptic delivery systems, pipemidic acid provides a high-concentration urinary output that simplifies achieving target PK/PD indices.

Pseudomonas aeruginosa Infection Models Where First-Generation Quinolone Class Coverage Is Required

Pipemidic acid is uniquely qualified within the early non-fluorinated quinolone class for any in vitro or in vivo model involving Pseudomonas aeruginosa. Unlike nalidixic acid (MIC >700 µg/mL) and piromidic acid, pipemidic acid demonstrates measurable activity against P. aeruginosa with MICs of 12.5-50 µg/mL, comparable to carbenicillin, and oral efficacy superior to subcutaneous carbenicillin in murine infection models [3]. For biofilm disruption studies, resistance development protocols, or antimicrobial susceptibility testing panels where a first-generation quinolone comparator with anti-pseudomonal activity is required, pipemidic acid is the only suitable agent in its subclass.

Resistance Mechanism Studies Exploiting Incomplete Cross-Resistance Among Quinolones

Pipemidic acid is the compound of choice for investigating the molecular basis of incomplete cross-resistance among quinolones. Mutants resistant to piromidic acid and nalidixic acid, conferred by mutations at nalA, nalC, and nalD loci, frequently exhibit hypersusceptibility to pipemidic acid, and pipemidic acid's own mutant selection frequency is lower than that of nalidixic acid, streptomycin, and rifampicin [4]. This unique resistance profile makes pipemidic acid invaluable as a tool compound for genetic studies of quinolone target modification, efflux pump characterization, and the dissection of structure-activity relationships governing resistance emergence across the 4-quinolone class.

Phototoxicity Comparative Studies and Light-Exposed Experimental Protocols

For research protocols involving light exposure—including photodynamic antimicrobial studies, environmental photodegradation fate analyses, or cell-based assays with fluorescence readouts —pipemidic acid offers a well-characterized phototoxicity baseline. It occupies a defined position in the quinolone photostability hierarchy (ciprofloxacin > norfloxacin > pipemidic acid > nalidixic acid) and is negative in the photohaemolysis assay, unlike oxolinic acid and rosoxacin [5]. Its moderate fluorescence quantum yield also supports its use as a spectroscopic probe, while its partial photodegradation under UVA follows first-order kinetics suitable for environmental half-life modeling [6].

Application
Selection Property
Validation Focus
Urinary tract infection model studies
Urinary PK modeling context
Sustained urine concentration review
Pseudomonas aeruginosa research models
Anti-pseudomonal activity context
MIC endpoint verification
Quinolone resistance mechanism studies
Incomplete cross-resistance profile
Mutant selection frequency review
Light-exposed protocol studies
Photohaemolysis-negative profile
Photostability ranking review
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